molecular formula C11H11ClN4O2 B1672515 芬诺班 CAS No. 57653-26-6

芬诺班

货号 B1672515
CAS 编号: 57653-26-6
分子量: 266.68 g/mol
InChI 键: DWPQODZAOSWNHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fenobam is an imidazole derivative developed by McNeil Laboratories in the late 1970s as a novel anxiolytic drug . It acts as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype mGluR5 . Fenobam has anxiolytic effects comparable to those of benzodiazepine drugs .


Synthesis Analysis

During the 1970s and 1980s, researchers at McNeil Laboratories synthesized fenobam from creatine . A series of novel benzylidene derivatives of fenobam were also synthesized and evaluated for their larvicidal activity .


Molecular Structure Analysis

Fenobam is known to exist in five crystalline forms, all of them exhibiting a tautomeric structure with the proton attached to the five-membered ring nitrogen .


Chemical Reactions Analysis

Fenobam was developed as an anxiolytic drug. Its molecular target was unknown at the time, but in 2005 it was discovered to be a potent, selective mGluR5 antagonist .


Physical And Chemical Properties Analysis

Fenobam has a chemical formula of C11H11ClN4O2 and a molar mass of 266.684 . It is an atypical anxiolytic agent .

科学研究应用

Fragile X Syndrome (FXS)

Fenobam has been studied as a potential treatment for Fragile X Syndrome (FXS), a genetic condition causing intellectual disability and autism. As an mGluR5 antagonist, Fenobam targets the underlying neural dysfunction in FXS. Clinical trials have shown that Fenobam can improve sensory gating and attention in adults with FXS without significant adverse effects .

Anxiety Disorders

Fenobam is a nonbenzodiazepine anxiolytic agent that acts as a potent and selective mGluR5 receptor antagonist. It has demonstrated anxiolytic activity in various animal models, including stress-induced hyperthermia and conflict tests. Unlike traditional benzodiazepines, Fenobam does not exhibit GABAergic activity, suggesting a different mechanism of action and potentially fewer side effects .

Neuroprotection

Research indicates that mGluR5 antagonists like Fenobam may offer neuroprotective benefits. By inhibiting mGluR5 receptors, Fenobam can reduce excitotoxicity, a process that leads to neuronal damage and death. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Pain Management

Fenobam has shown potential in pain management, particularly in conditions involving chronic pain. By modulating mGluR5 receptors, Fenobam can influence pain pathways and reduce pain perception. This application is particularly relevant for neuropathic pain, where traditional analgesics may be less effective .

Schizophrenia

Fenobam’s role as an mGluR5 antagonist has also been explored in the context of schizophrenia. mGluR5 receptors are implicated in the pathophysiology of schizophrenia, and antagonists like Fenobam may help alleviate symptoms such as cognitive deficits and negative symptoms. Preclinical studies have shown promising results, warranting further investigation .

Cognitive Enhancement

There is interest in using Fenobam for cognitive enhancement due to its effects on mGluR5 receptors. By modulating these receptors, Fenobam can potentially improve cognitive functions such as memory and learning. This application is being explored in both healthy individuals and those with cognitive impairments .

未来方向

Fenobam has been re-investigated for many applications, with its profile of combined antidepressant, anxiolytic, analgesic, and anti-addictive effects potentially useful given the common co-morbidity of these symptoms . It has also shown promising initial results in the treatment of fragile X syndrome .

属性

IUPAC Name

(3E)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPQODZAOSWNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CC(=O)N/C1=N\C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea

CAS RN

57653-26-6
Record name Fenobam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57653-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenobam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOBAM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078RCY7I27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenobam
Reactant of Route 2
Fenobam
Reactant of Route 3
Fenobam
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fenobam
Reactant of Route 5
Fenobam
Reactant of Route 6
Fenobam

Q & A

Q1: What is the primary molecular target of Fenobam?

A1: Fenobam [N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] is a selective and potent negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , , , ]

Q2: How does Fenobam interact with mGluR5?

A2: Fenobam binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. [, , , , ] This binding inhibits the receptor's activity, acting as an antagonist. [, , , ]

Q3: Does Fenobam affect the basal activity of mGluR5?

A3: Yes, Fenobam exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of glutamate. [] In an overexpression cell line, Fenobam blocked 66% of the basal mGluR5 receptor activity. []

Q4: What are the downstream effects of Fenobam's interaction with mGluR5?

A4: By antagonizing mGluR5, Fenobam modulates glutamatergic neurotransmission, which plays a role in various physiological processes, including nociception, synaptic plasticity, and learning & memory. [, , , , , , , ]

Q5: What is the molecular formula and weight of Fenobam?

A5: Fenobam has the molecular formula C11H11ClN4O2 and a molecular weight of 266.7 g/mol. [, ]

Q6: Is there spectroscopic data available for Fenobam?

A6: Yes, researchers have characterized Fenobam using various spectroscopic techniques. [1H]Fenobam binding studies have been conducted to determine its affinity for mGluR5. [] Additionally, NMR spectroscopy (1H-NMR and 13C-NMR) has been employed to investigate its tautomeric preference and conformational variability. [, ]

Q7: What solvents have been used to dissolve Fenobam in research?

A7: Studies have used dimethyl sulfoxide (DMSO) and Beta-cyclodextrin (BCD) as vehicles for dissolving Fenobam. [] Interestingly, Fenobam dissolved in DMSO demonstrated greater analgesic effects compared to when dissolved in BCD in a formalin pain model. []

Q8: What is the pharmacokinetic profile of Fenobam?

A8: Research indicates that Fenobam is rapidly absorbed and distributed to the brain after administration. [] In mice, it is quickly cleared from circulation, with brain concentration peaking rapidly after intraperitoneal administration but declining within an hour. [] Human studies suggest considerable inter-individual variability in plasma exposures, which were not linear with dose. []

Q9: How does the pharmacokinetic profile of Fenobam compare to other mGluR5 antagonists?

A9: Compared to 2-methyl-6-(phenylethynyl)-pyridine (MPEP), Fenobam demonstrates improved in vivo selectivity for mGluR5. [] Additionally, a novel mGluR5 inhibitor CTEP exhibits a longer half-life (∼18 hours) and superior oral bioavailability compared to both Fenobam and MPEP, allowing for chronic treatment with less frequent dosing. []

Q10: What preclinical models have been used to study the effects of Fenobam?

A10: Researchers have employed various preclinical models to evaluate Fenobam's effects. These include:

  • Pain Models: Formalin test and inflammatory pain models in mice to assess analgesic effects. [, , ]
  • Anxiety Models: Stress-induced hyperthermia, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response in rodents. [, ]
  • Fragile X Syndrome Models: Fmr1 knockout mice to investigate potential therapeutic benefits. []
  • Parkinson's Disease Models: MPTP-lesioned macaques to assess the impact on levodopa-induced dyskinesia. [, ]

Q11: What have in vitro studies revealed about Fenobam's effects?

A11: In vitro studies have demonstrated that Fenobam:

  • Inhibits glutamate-evoked calcium responses in cells expressing human mGluR5. []
  • Protects rat hepatocytes from hypoxic injury. []

Q12: What are the key findings from in vivo studies on Fenobam?

A12: In vivo studies have shown that Fenobam:

  • Reduces formalin-induced pain behaviors and inflammation-induced thermal hypersensitivity in mice. []
  • Increases locomotor activity in an open field test but does not impair motor coordination. [, ]
  • Shows anxiolytic activity in various rodent models. [, ]
  • Improves prepulse inhibition in some adults with Fragile X syndrome. []
  • Attenuates levodopa-induced dyskinesia in MPTP-treated macaques. [, ]

Q13: Have any clinical trials been conducted with Fenobam?

A13: Yes, clinical trials have been conducted to evaluate Fenobam's safety, pharmacokinetics, and potential therapeutic effects in humans. [, ]

Q14: What are the future directions for Fenobam research?

A14: Future research directions for Fenobam include:

  • Optimizing its pharmacokinetic profile: Developing new formulations or analogs with improved bioavailability and a longer half-life to enable more effective and convenient dosing regimens. []
  • Exploring its therapeutic potential in other conditions: Investigating its efficacy in other neurological and psychiatric disorders where mGluR5 dysfunction is implicated, such as addiction, schizophrenia, and autism spectrum disorders. [, , ]
  • Understanding its complex interactions with other neurotransmitter systems: Further characterizing its effects on dopamine and serotonin signaling to optimize treatment strategies for disorders like Parkinson's disease. [, ]
  • Developing biomarkers to predict treatment response and monitor efficacy: Identifying biomarkers that can help personalize treatment with Fenobam and other mGluR5 modulators to enhance clinical outcomes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。